molecular formula C9H8N4O2 B2699925 (1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene CAS No. 2137098-11-2

(1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene

Cat. No.: B2699925
CAS No.: 2137098-11-2
M. Wt: 204.189
InChI Key: APDDTJLQEMSCPG-MRVPVSSYSA-N
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Description

(1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene is a chemical compound with a unique structure that includes an azido group and a nitro group attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene backbone.

    Nitration: The indene is nitrated to introduce the nitro group at the desired position.

    Azidation: The nitro-indene compound is then subjected to azidation to introduce the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form different derivatives.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like sodium azide (NaN3) and various nucleophiles can be used.

    Cycloaddition: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition: Triazole derivatives are the major products.

Scientific Research Applications

(1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in bioconjugation reactions, particularly in the synthesis of biocompatible materials.

    Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene involves its reactive functional groups:

    Azido Group: The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications.

    Nitro Group: The nitro group can undergo reduction to form amines, which can further participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-Azido-2-nitro-2,3-dihydro-1H-indene
  • (1R)-1-Azido-4-nitro-1H-indene

Uniqueness

(1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene is unique due to the specific positioning of the azido and nitro groups on the indene backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and materials science.

Properties

IUPAC Name

(1R)-1-azido-4-nitro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-12-11-8-5-4-7-6(8)2-1-3-9(7)13(14)15/h1-3,8H,4-5H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDDTJLQEMSCPG-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N=[N+]=[N-])C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N=[N+]=[N-])C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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